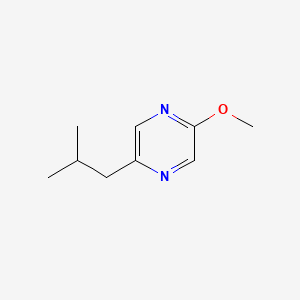
Pyrazine, 2-methoxy-5-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, 2-methoxy-5-(2-methylpropyl)-: is a chemical compound belonging to the pyrazine family. Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at opposite positions. This particular compound is known for its distinct aroma and is often found in various food products, contributing to their flavor profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine, 2-methoxy-5-(2-methylpropyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a pyrazine derivative with an appropriate alkyl halide in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol .
Industrial Production Methods: On an industrial scale, the production of pyrazine, 2-methoxy-5-(2-methylpropyl)- can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. These methods often involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: Pyrazine, 2-methoxy-5-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazine.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or alkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazines .
Scientific Research Applications
Chemistry: In chemistry, pyrazine, 2-methoxy-5-(2-methylpropyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used as a model compound to study the behavior of pyrazines in biological systems .
Medicine: In medicine, pyrazine derivatives are explored for their therapeutic potential. This compound, in particular, is investigated for its role in modulating biological pathways and its potential use in drug development .
Industry: In the food industry, pyrazine, 2-methoxy-5-(2-methylpropyl)- is used as a flavoring agent due to its distinct aroma. It is commonly found in roasted foods, coffee, and cocoa products .
Mechanism of Action
The mechanism of action of pyrazine, 2-methoxy-5-(2-methylpropyl)- involves its interaction with specific molecular targets in biological systems. It can modulate various signaling pathways, leading to its observed biological effects. For example, it may interact with enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
2-Methoxy-3-isobutylpyrazine: Known for its green bell pepper aroma, commonly found in wines.
2-Isopropyl-3-methoxypyrazine: Another pyrazine derivative with a distinct odor, used in flavoring agents.
Uniqueness: Pyrazine, 2-methoxy-5-(2-methylpropyl)- stands out due to its unique combination of methoxy and alkyl groups, which contribute to its specific aroma and chemical properties. This makes it particularly valuable in the food industry for flavor enhancement .
Properties
CAS No. |
36330-05-9 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methoxy-5-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C9H14N2O/c1-7(2)4-8-5-11-9(12-3)6-10-8/h5-7H,4H2,1-3H3 |
InChI Key |
UUQFBIDVEIWACK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C(C=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















